4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4BrF3O2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-hydroxy-5-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid.
Reduction: 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: 4-Methoxy-2-hydroxy-5-(trifluoromethyl)benzaldehyde.
Scientific Research Applications
4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-hydroxybenzaldehyde
- 4-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Hydroxy-5-(trifluoromethyl)benzaldehyde
Uniqueness
4-Bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H4BrF3O2 |
---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-7(14)4(3-13)1-5(6)8(10,11)12/h1-3,14H |
InChI Key |
YIXCRLBBLYJCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)O)C=O |
Origin of Product |
United States |
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